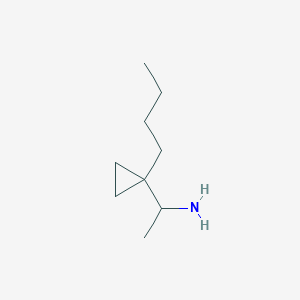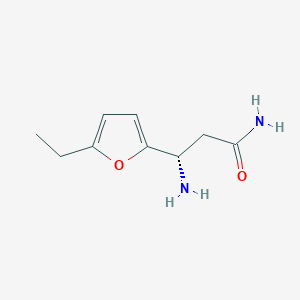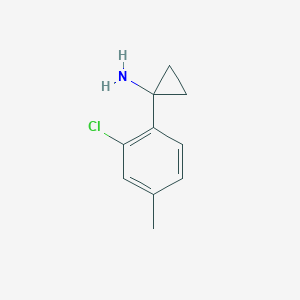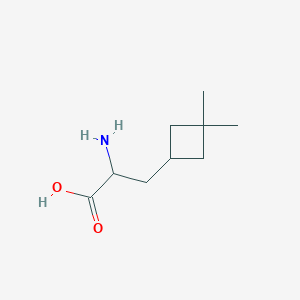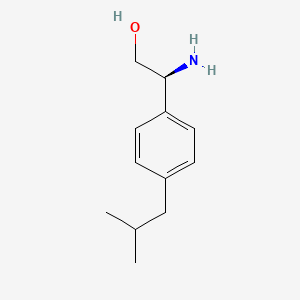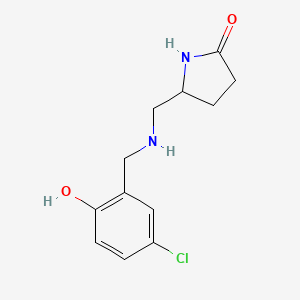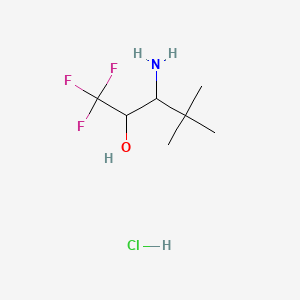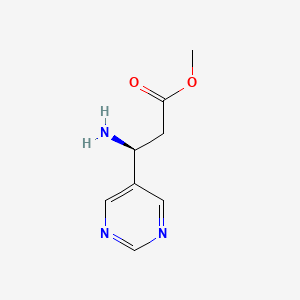
Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The this compound compound is characterized by the presence of an ethoxyphenyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-ethoxybenzaldehyde with pyrrolidine and ethyl chloroformate. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a large scale. The use of automated systems and advanced purification techniques further enhances the production process.
化学反応の分析
Types of Reactions
Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-phenylpyrrolidine-3-carboxylate: Lacks the ethoxy group, which may result in different chemical and biological properties.
Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.
Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate: The presence of a chlorine atom can significantly alter the compound’s chemical behavior and biological effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-3-18-12-7-5-11(6-8-12)13-9-16-10-14(13)15(17)19-4-2/h5-8,13-14,16H,3-4,9-10H2,1-2H3 |
InChIキー |
ARKSFIKRDAZYEK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2CNCC2C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


